Mesitylene-d12 is a popular reference compound in NMR spectroscopy []. NMR spectroscopy is a technique that analyzes the properties of molecules by exposing them to a strong magnetic field. The nuclei in the molecules absorb and emit energy at specific frequencies, providing detailed information about their structure and environment.
Mesitylene-d12's strength as a reference compound lies in its deuterium (D) atoms. Deuterium is a stable isotope of hydrogen, containing one neutron in its nucleus compared to hydrogen's zero neutrons. These deuterium atoms have a spin property that differs from hydrogen, leading to distinct and minimal signal interference in the NMR spectrum [, ]. This allows scientists to obtain clear and accurate readings of the sample being analyzed.
Mesitylene-d12's deuterium atoms also play a crucial role in isotope labeling studies. Scientists can incorporate these isotopically labeled molecules into reactions or biological processes []. By tracking the position of the deuterium atoms in the final product or throughout the experiment, researchers can gain valuable insights into reaction mechanisms, metabolic pathways, and other dynamic processes.
Mesitylene-d12, also known as 1,3,5-trimethylbenzene-d12, is a deuterated derivative of mesitylene, a colorless liquid hydrocarbon with the molecular formula . In its deuterated form, the hydrogen atoms are replaced by deuterium, resulting in the formula or with approximately 98% of the hydrogen atoms replaced by deuterium. This compound is primarily used in research and analytical chemistry due to its unique properties, such as its ability to serve as a solvent in nuclear magnetic resonance spectroscopy, where the presence of deuterium enhances spectral resolution and reduces background noise from hydrogen signals .
Mesitylene-d12 can be synthesized through several methods:
Interaction studies involving mesitylene-d12 often focus on its role as a solvent rather than its direct interactions with other compounds. For instance, it has been shown to facilitate the encapsulation of various molecules within self-assembled capsules, allowing researchers to study molecular dynamics and interactions under controlled conditions . The use of mesitylene-d12 in these studies enhances the clarity of NMR spectra by minimizing interference from protons.
Mesitylene-d12 shares structural similarities with several other aromatic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Mesitylene | C9H12 | Non-deuterated form; commonly used solvent |
Toluene | C7H8 | Simple aromatic hydrocarbon; widely used |
P-xylene | C8H10 | Isomeric form; used in industrial applications |
Durene | C10H10 | Higher carbon count; used in polymer synthesis |
Ethylbenzene | C8H10 | Precursor to styrene; common industrial chemical |
Uniqueness of Mesitylene-d12: The primary uniqueness of mesitylene-d12 lies in its isotopic labeling with deuterium, which provides enhanced sensitivity and specificity in analytical techniques compared to its non-deuterated analogs. This property makes it particularly valuable for researchers needing precise measurements and insights into molecular behaviors.
Deuterium exchange reactions represent the fundamental approach for synthesizing mesitylene-d12 through the systematic replacement of hydrogen atoms with deuterium isotopes . The deuteration process involves the exchange of hydrogen atoms for deuterium using deuterated reagents or solvents under specific reaction conditions . These reactions exploit the chemical similarity between hydrogen and deuterium while leveraging their distinct nuclear properties to achieve isotopic substitution [2].
The hydrogen-deuterium exchange mechanism typically proceeds through either heterolytic or homolytic pathways, depending on the catalyst system and reaction conditions employed [2]. In heterolytic processes, the carbon-hydrogen bond undergoes polarization followed by nucleophilic attack by deuterium-containing species, while homolytic mechanisms involve radical intermediates formed through thermal or photochemical activation [2].
Supercritical fluid deuteration represents an advanced methodology for producing mesitylene-d12 under controlled high-temperature and high-pressure conditions [3]. The process utilizes deuterium oxide under supercritical conditions at temperatures of 420-430°C and supercritical pressures for extended reaction periods of 24 hours [3]. This methodology achieves deuteration yields of approximately 76% while maintaining high isotopic purity [3].
The supercritical deuteration approach offers several distinct advantages over conventional deuteration methods [4]. The enhanced mass transfer properties of supercritical fluids, characterized by gas-like diffusivity combined with liquid-like density, facilitate superior penetration into the molecular structure of mesitylene [4]. The absence of surface tension and reduced viscosity compared to liquid systems enables more efficient contact between the deuterium source and the aromatic substrate [4].
Table 1: Supercritical Fluid Deuteration Parameters
Parameter | Value | Reference |
---|---|---|
Temperature Range | 420-430°C | ChemicalBook synthesis |
Pressure Range | Supercritical pressure | Tetrahedron Letters study |
Reaction Time | 24 hours | Batch process conditions |
Deuteration Yield | 76% | Experimental data |
Isotopic Purity | 98+ atom % D | Commercial specifications |
The reaction mechanism under supercritical conditions involves the formation of highly reactive deuterated intermediates that facilitate the exchange process [5]. Near-critical deuterium oxide serves as both deuterium source and reaction medium, providing an environmentally benign approach to deuteration compared to traditional organic synthesis methods [5]. The elevated temperature and pressure conditions enable the activation of normally inert carbon-hydrogen bonds in the aromatic ring system [5].
Continuous processing under supercritical conditions has been demonstrated for aromatic hydrocarbon deuteration, offering improved reaction control and scalability compared to batch processes [5]. The ability to precisely control temperature, pressure, flow rates, and processing time allows for optimization of deuteration efficiency while minimizing side reactions [4].
Catalytic deuteration pathways employ transition metal complexes and heterogeneous catalysts to achieve selective deuterium incorporation into mesitylene [7] [8]. These methodologies offer enhanced reaction rates, improved selectivity, and milder reaction conditions compared to uncatalyzed thermal processes [7].
Palladium-based catalytic systems represent the most extensively studied approach for aromatic deuteration [8] [9] [10]. Palladium on carbon catalysts facilitate deuterium exchange using deuterium gas or deuterium oxide as the deuterium source under mild conditions [8]. The catalytic mechanism involves oxidative addition of the aromatic carbon-hydrogen bond to the palladium center, followed by reductive elimination with deuterium to form the deuterated product [8].
Advanced palladium catalytic systems incorporating specialized ligands have been developed to enhance functional group tolerance and reaction efficiency [9]. These systems enable nondirected late-stage deuteration of complex aromatic substrates using deuterium oxide as a convenient deuterium source [9]. The use of nitrogen-nitrogen bidentate ligands containing acylsulfonamide groups has proven particularly effective for achieving high degrees of deuterium incorporation [9].
Tantalum hydride complexes provide an alternative catalytic pathway for benzene and substituted benzene deuteration [7] [11]. Dicyclopentadienyltrihydridotantalum(V) catalysts operate through a mechanism involving reversible hydrogen elimination to generate the active tantalum(III) species [7] [11]. The tantalum(III) intermediate undergoes oxidative addition with the aromatic substrate, followed by deuterium incorporation through reductive elimination processes [7] [11].
Table 2: Catalytic Systems for Mesitylene-d12 Synthesis
Catalyst Type | Operating Temperature (°C) | Deuterium Source | Selectivity | Application |
---|---|---|---|---|
Palladium/Carbon | 25-100 | D2 gas | High | General aromatic deuteration |
Tantalum Hydride Complex | 25-400 | D2 gas | Very High | Benzene deuteration |
Niobium Oxide | 225-400 | D2O | Moderate | Industrial processes |
Platinum-based | 25-150 | D2 gas | High | Heterogeneous catalysis |
Ruthenium Complex | 115 | t-BuOD | High | N-heterocycles |
Niobium-based catalytic systems offer advantages for large-scale industrial deuteration processes [12] [13]. These catalysts demonstrate activity for hydrogen-deuterium exchange reactions under moderate temperature conditions while maintaining stability over extended reaction periods [12]. Niobium oxide catalysts can be modified through the incorporation of secondary metals to enhance catalytic activity and selectivity [12].
Ruthenium carbonyl complexes provide selective deuteration capabilities for electron-rich aromatic systems [14]. These catalysts operate under relatively mild conditions using tert-butanol-d as the deuterium source, achieving high deuteration degrees through multiple catalytic cycles [14]. The ruthenium-catalyzed process demonstrates excellent selectivity for specific aromatic positions while minimizing side reactions [14].
Industrial-scale production of mesitylene-d12 requires sophisticated reactor systems capable of handling high-temperature, high-pressure deuteration conditions while maintaining product quality and safety standards [15] [16]. The production infrastructure typically consists of specialized hydrothermal reactors, purification systems, and analytical equipment for quality control [15] [16].
Parr hydrothermal reactors serve as the primary reaction vessels for industrial deuteration processes [15] [17]. These reactors are constructed from corrosion-resistant materials and designed to withstand operating conditions up to 350°C and 131 bar pressure [15] [17]. The reactor systems incorporate precise temperature and pressure control mechanisms to ensure reproducible reaction conditions [15].
The industrial production process begins with the preparation of high-purity starting materials and deuterium sources [15]. Mesitylene feedstock undergoes preliminary purification to remove impurities that could interfere with the deuteration process or contaminate the final product [15]. Deuterium oxide or deuterium gas is purified to ensure high isotopic purity and minimize the presence of protiated contaminants [15].
Table 3: Industrial Production Parameters
Process Parameter | Specification | Quality Standard |
---|---|---|
Reactor Type | Parr Hydrothermal Reactors | Stainless steel construction |
Scale Range | 50 mL - 1200 mL vessels | Batch to pilot scale |
Temperature Control | ±2°C precision | Automated control systems |
Pressure Requirements | Up to 131 bar | Safety-rated equipment |
Purification Method | Multi-stage chromatography | NMR/MS verification |
The reaction process involves charging the reactor with mesitylene and the appropriate deuterium source under controlled atmospheric conditions [15]. The reactor system is sealed and gradually heated to the target temperature while monitoring pressure development [15]. Reaction progress is tracked through periodic sampling and analysis of deuteration levels [15].
Flow chemistry systems represent an emerging approach for continuous industrial production of deuterated compounds [18] [19]. These systems offer advantages in terms of reaction control, scalability, and safety compared to traditional batch processes [19]. Flow reactors enable precise control of residence time, temperature profiles, and reagent mixing, potentially improving deuteration efficiency and product consistency [19].
Modern industrial facilities incorporate advanced process control systems to monitor and optimize reaction conditions in real-time [16]. These systems utilize multiple analytical techniques including online nuclear magnetic resonance spectroscopy and mass spectrometry to track reaction progress and product quality [16]. Automated control systems adjust reaction parameters to maintain optimal conditions and ensure consistent product specifications [16].
Purification of mesitylene-d12 requires specialized techniques to achieve the high isotopic purity demanded for analytical and research applications [15] [16]. The purification process must effectively separate the deuterated product from unreacted starting material, partially deuterated intermediates, and potential byproducts while preserving the isotopic integrity of the compound [16].
Multi-stage chromatographic purification represents the primary approach for achieving high-purity mesitylene-d12 [15] [16]. The purification sequence typically begins with preparative-scale liquid chromatography to separate the desired fully deuterated product from partially deuterated species [16]. Subsequent purification steps may include gas chromatography for final polish and removal of trace impurities [16].
Quality control protocols for mesitylene-d12 encompass comprehensive analytical characterization to verify isotopic purity, chemical purity, and structural integrity [15] [16] [20]. Multiple complementary analytical techniques are employed to provide complete characterization of the deuterated product [16] [20].
Table 4: Quality Control Methods and Standards
Analysis Method | Detection Limit | Isotopic Purity Range | Typical Application |
---|---|---|---|
1H NMR Spectroscopy | 0.1% H content | 95-99.9% | Deuteration verification |
2H NMR Spectroscopy | Direct D quantification | 98-99.9% | Positional analysis |
Mass Spectrometry | ±0.1 mass units | 90-99% | Isotopologue distribution |
High-Resolution MS | ppm accuracy | 95-99.9% | Molecular composition |
GC-MS Analysis | 0.01% impurities | 95-99% | Impurity screening |
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for isotopic purity determination [16] [20]. Proton nuclear magnetic resonance spectroscopy quantifies residual hydrogen content through integration of aromatic and methyl proton signals relative to internal standards [16]. Deuterium nuclear magnetic resonance spectroscopy provides direct quantification of deuterium incorporation at specific molecular positions [16].
Mass spectrometry techniques enable detailed characterization of isotopologue distributions and overall deuteration levels [21] [20]. High-resolution mass spectrometry provides accurate molecular weight determination and isotopic composition analysis [20]. The mass spectral envelope reveals the distribution of deuterated species and enables calculation of average deuteration levels [21].
Electrospray ionization high-resolution mass spectrometry has emerged as a rapid and sensitive method for isotopic purity characterization [20] [22]. This technique offers advantages including high sensitivity, low sample consumption, and the ability to perform analysis without deuterated solvents [22]. The method enables real-time monitoring of deuteration reactions and provides accurate isotopic purity measurements [22].
Gas chromatography-mass spectrometry analysis provides comprehensive impurity profiling and verification of chemical purity [16]. This technique identifies and quantifies organic impurities that may be present from synthesis or degradation processes [16]. The combination of chromatographic separation with mass spectral identification enables detection of trace contaminants at parts-per-million levels [16].
Certificate of analysis documentation accompanies each batch of mesitylene-d12 to provide complete characterization data [15] [16]. The certificate includes results from all analytical techniques employed, isotopic purity measurements, chemical purity determinations, and compliance with specifications [16]. This documentation ensures traceability and quality assurance for end-users requiring high-purity deuterated materials [16].
Flammable;Irritant